molecular formula C16H16FNO B4519338 N-(3-fluorobenzyl)-2-(4-methylphenyl)acetamide

N-(3-fluorobenzyl)-2-(4-methylphenyl)acetamide

Cat. No.: B4519338
M. Wt: 257.30 g/mol
InChI Key: MNMPVKGPVBORGX-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-2-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H16FNO and its molecular weight is 257.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.121592296 g/mol and the complexity rating of the compound is 287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peripheral Benzodiazepine Receptor Ligands : Research has shown that compounds similar to N-(3-fluorobenzyl)-2-(4-methylphenyl)acetamide, such as DAA1106, act as potent and selective ligands for peripheral benzodiazepine receptors (PBR). These ligands are useful for studying the physiological relevance of events mediated through PBRs (Chaki et al., 1999).

  • Radiolabeled Ligands for Brain Imaging : Some derivatives have been synthesized and evaluated as radioligands for PBR, which are valuable in brain imaging studies. For instance, [18F]FMDAA1106 and [18F]FEDAA1106 have shown high radioactivity in regions with high PBR density in rat brains (Zhang et al., 2003).

  • PET Imaging of Translocator Protein (TSPO) in Neuroinflammation Models : Novel radiotracers with a [18F]fluorobenzene ring, derived from these compounds, have been developed for positron emission tomography (PET) imaging of TSPO in models of neuroinflammation, such as ischemic brain (Fujinaga et al., 2018).

  • Evaluation in Behavioral and Anxiolytic Tests : Certain analogs have been evaluated for their receptor binding and behavioral profiles, showing anxiolytic-like properties in laboratory animals. For example, DAA1106 exhibited significant anxiolytic effects in mouse and rat tests (Okuyama et al., 1999).

  • Synthesis and Anti-Inflammatory Activity : Derivatives of this compound have been synthesized and shown significant anti-inflammatory activity in studies (Sunder & Maleraju, 2013).

  • Chemoselective Acetylation : Studies have used N-(2-Hydroxyphenyl)acetamide, a related compound, in the chemoselective acetylation of 2-aminophenol, which is crucial for the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

  • Alzheimer's Disease Research : N-(2,5-dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06) has been used for detecting alterations in TSPO, a biomarker of microglial activation, in mouse models of Alzheimer's disease (James et al., 2015).

  • Radiosynthesis and In Vivo Binding : Compounds like DAA1106 have been radiolabeled, and their binding to PBR in mouse brain has been investigated, making them potential selective radioligands for PBR (Zhang et al., 2003).

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-12-5-7-13(8-6-12)10-16(19)18-11-14-3-2-4-15(17)9-14/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMPVKGPVBORGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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